molecular formula C12H20N2O5 B1401026 4-Acetyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester CAS No. 1361111-78-5

4-Acetyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

Cat. No.: B1401026
CAS No.: 1361111-78-5
M. Wt: 272.3 g/mol
InChI Key: GIUAKIAAHXJHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester (APTBE) is a novel compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in various scientific studies to investigate the biological properties of the compound, including its biochemical and physiological effects. APTBE is a derivative of piperazine, a cyclic compound with two nitrogen atoms in its ring structure. The 1-tert-butyl ester group is attached to the nitrogen atoms, making the molecule more stable and resistant to hydrolysis.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : 4-Acetyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester and its derivatives have been synthesized and characterized, with detailed studies on their molecular structure using techniques like FT-IR, NMR, LCMS, and X-ray diffraction. These compounds exhibit a range of molecular shapes and intermolecular interactions, which are significant for their potential applications in various fields (Kulkarni et al., 2016); (Mamat et al., 2012).

Biological Evaluation

  • Antibacterial and Antifungal Activities : Various derivatives have been evaluated for their antibacterial and antifungal properties. These studies provide insights into the potential of these compounds in developing new antimicrobial agents (Kulkarni et al., 2016); (Sanjeevarayappa et al., 2015).

Chemical and Structural Properties

  • Crystal and Molecular Structure : Detailed analysis of the crystal and molecular structures of these compounds helps in understanding their potential chemical behavior and applications in material science and pharmaceutical development (Kolter et al., 1996); (Gumireddy et al., 2021).

Polyamide Synthesis

Properties

IUPAC Name

1-acetyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8(15)14-6-5-13(7-9(14)10(16)17)11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUAKIAAHXJHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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